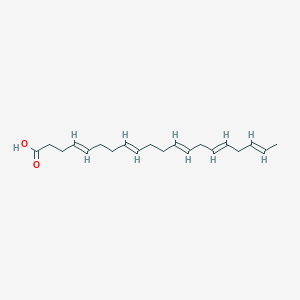

4,8,12,15,18-Eicosapentaenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,8,12,15,18-Eicosapentaenoic acid is a useful research compound. Its molecular formula is C20H30O2 and its molecular weight is 302.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiovascular Health

EPA is widely recognized for its beneficial effects on cardiovascular health. Clinical studies have demonstrated that EPA supplementation can lead to significant reductions in triglyceride levels and overall cardiovascular risk.

- Triglyceride Reduction : Prescription formulations containing EPA, such as Vascepa, have been shown to lower triglyceride levels by approximately 33% in patients with hypertriglyceridemia . This effect is particularly beneficial for individuals at high risk of cardiovascular events.

- Heart Disease Prevention : Research indicates that EPA supplementation may reduce the incidence of heart attacks and strokes. A meta-analysis highlighted that EPA-rich diets correlate with decreased cardiovascular morbidity and mortality .

- Mechanisms of Action : The anti-inflammatory properties of EPA play a crucial role in its cardioprotective effects. It inhibits the production of pro-inflammatory cytokines and promotes the synthesis of anti-inflammatory mediators .

Cancer Prevention

Emerging evidence suggests that EPA may have a role in cancer prevention and treatment.

- Breast Cancer : Studies have shown that EPA can preferentially incorporate into cell membranes and may inhibit the growth of breast cancer cells. A systematic review indicated that dietary EPA reduces tumor growth in animal models of breast cancer .

- Mechanisms : EPA's ability to modulate inflammatory pathways is believed to contribute to its anti-cancer effects. It competes with arachidonic acid for incorporation into cell membranes, potentially altering eicosanoid production, which is linked to cancer progression .

Inflammatory Diseases

EPA has been studied for its therapeutic potential in various inflammatory conditions.

- Rheumatoid Arthritis : Clinical trials have reported improvements in joint pain and function among patients taking EPA supplements. The anti-inflammatory action of EPA helps reduce the severity of symptoms associated with rheumatoid arthritis .

- Cardiac Remodeling : Recent studies indicate that metabolites of EPA, such as 18-hydroxyeicosapentaenoic acid (18-HEPE), can protect against cardiac remodeling by inhibiting pro-inflammatory activation of cardiac fibroblasts . This suggests a potential application for EPA in managing heart failure and other cardiac conditions.

Mental Health

The role of EPA in mental health is gaining traction, particularly concerning mood disorders.

- Depression : Research indicates that pure EPA or fish oil supplements high in EPA can alleviate symptoms of depression. Some studies suggest that combining EPA with traditional antidepressants may enhance treatment efficacy .

- Mechanisms : The proposed mechanisms include the modulation of neurotransmitter systems and reduction of neuroinflammation, which are critical factors in mood regulation .

Data Tables

Case Study 1: Eicosapentaenoic Acid and Heart Disease

A randomized controlled trial involving patients with a history of myocardial infarction showed that those supplemented with EPA had a significantly lower rate of subsequent cardiovascular events compared to controls. This study underscores the potential of EPA as a preventive measure against heart disease.

Case Study 2: Impact on Breast Cancer

In a feeding study conducted on rats with induced mammary carcinogenesis, those receiving diets enriched with EPA exhibited a marked reduction in tumor size compared to those on standard diets. This study highlights the importance of dietary EPA in cancer prevention strategies.

Chemical Reactions Analysis

1.1. Aerobic Eukaryote Pathway

- Key Steps :

| Enzyme | Substrate | Product |

|---|---|---|

| Δ6 Desaturase | α-Linolenic Acid | Stearidonic Acid |

| Δ6 Elongase | Stearidonic Acid | ETA (20:4n-3) |

| Δ5 Desaturase | ETA | EPA (20:5n-3) |

1.2. Polyketide Synthase Pathway

- Used in marine bacteria :

2.1. Lipoxygenase (LOX) Pathway

- 12/15-LOX Activity :

2.2. Cytochrome P450 (CYP450) Pathway

- Epoxygenation :

| Enzyme | Substrate | Metabolite |

|---|---|---|

| 12/15-LOX | EPA | 17,18-diHEPE |

| CYP450 | EPA | EpETE, EpDPA |

| COX-2 | EPA | Prostaglandins |

3.1. Resolvins

- Resolvin E3 (RvE3) :

3.2. Prostaglandin J3 Derivatives

- 15-Deoxy-δ12,14-PGJ3 :

3.3. Epoxygenated Metabolites

- EpETEs and DiHETEs :

4.1. Cardiovascular Health

4.2. Neurological Disorders

4.3. Cancer Chemoprevention

Properties

CAS No. |

103753-43-1 |

|---|---|

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(4E,8E,12E,15E,18E)-icosa-4,8,12,15,18-pentaenoic acid |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-3,5-6,8-9,12-13,16-17H,4,7,10-11,14-15,18-19H2,1H3,(H,21,22)/b3-2+,6-5+,9-8+,13-12+,17-16+ |

InChI Key |

MVAGWEQBBLEOBC-YMXLJGMHSA-N |

SMILES |

CC=CCC=CCC=CCCC=CCCC=CCCC(=O)O |

Isomeric SMILES |

C/C=C/C/C=C/C/C=C/CC/C=C/CC/C=C/CCC(=O)O |

Canonical SMILES |

CC=CCC=CCC=CCCC=CCCC=CCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.